Anhydrous Chelation vs. Gluconate
L-threonic acid forms highly pure, anhydrous solid complexes with calcium and zinc, specifically M(C4H7O5)2·nH2O where n = 0 for Ca²⁺ and Zn²⁺. This contrasts with typical sugar acid chelates (e.g., calcium gluconate) which often retain coordinated water. The absence of water molecules in the coordination sphere was confirmed by the lack of characteristic water absorption peaks in FTIR spectra, a feature not observed in the free acid or in hydrated complexes of comparable aldonic acids [1]. The purity of these L-threonate complexes, synthesized from vitamin C oxidation, reached 99.60% by HPLC, demonstrating a high-yield route to defined, non-hygroscopic mineral salts [1].
| Evidence Dimension | Hydration State of Solid Metal Complexes |
|---|---|
| Target Compound Data | Ca(L-threonate)2 and Zn(L-threonate)2: n = 0 water molecules in formula M(C4H7O5)2·nH2O. Purity: 99.60% by HPLC [1]. |
| Comparator Or Baseline | Typical aldonic acid metal complexes (e.g., calcium gluconate) commonly exist as hydrated salts (n > 0). L-threonic acid free acid shows typical O-H stretching peaks [1]. |
| Quantified Difference | No detectable water of crystallization in Ca/Zn threonate complexes vs. typical hydrated gluconate/citrate salts. |
| Conditions | FTIR spectroscopy; solid state analysis of synthesized compounds. |
Why This Matters
The anhydrous nature of threonate salts can influence stability, solubility, and handling characteristics in formulation, directly impacting procurement decisions for mineral supplements and chemical intermediates.
- [1] Gao, S. L., et al. (2003). FTIR studies of L-threonic acid and its metal compounds. Guang Pu Xue Yu Guang Pu Fen Xi, 23(2), 276-278. PMID: 12961869. View Source
